Product packaging for Lysergide tartrate, L-(Cat. No.:CAS No. 35606-16-7)

Lysergide tartrate, L-

Cat. No.: B608766
CAS No.: 35606-16-7
M. Wt: 473.526
InChI Key: HQMPRARIZOUKRO-XSTQYTKXSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualizing Lysergide (B3062914) Tartrate, L- within Ergot Alkaloid Chemistry

Ergot alkaloids are a class of nitrogen-containing natural products, specifically indole (B1671886) alkaloids, produced by fungi of the Ascomycota phylum, such as Claviceps, Penicillium, and Aspergillus species. mdpi.comresearchgate.net These compounds are biosynthetically derived from L-tryptophan. wikipedia.orgnih.gov Structurally, ergot alkaloids are based on the tetracyclic ergoline (B1233604) ring system and are categorized into three main groups: clavines, lysergic acid amides, and ergopeptines (peptide alkaloids). mdpi.comrsc.org

Lysergide falls under the category of simple lysergic acid derivatives, which are amides of lysergic acid. rsc.org Lysergic acid itself is a core component of many ergot alkaloids and is characterized by a carboxyl group at the C-8 position and a methylamine (B109427) at the N-6 position of the ergoline ring. nih.gov The synthesis of lysergide involves the formal condensation of lysergic acid with diethylamine (B46881). nih.govreagent.co.uk Other related lysergic acid amides include naturally occurring compounds like ergine (lysergic acid amide) and semi-synthetic ones like lysergic acid dipropylamide (LSDP). wikipedia.orgwikipedia.org

The biosynthesis of ergot alkaloids begins with the prenylation of L-tryptophan with dimethylallyl pyrophosphate (DMAPP). rsc.org A series of enzymatic reactions then leads to the formation of the ergoline ring. rsc.org The diversification into different classes of ergot alkaloids occurs through the action of various enzymes that modify the basic ergoline structure. rsc.org For instance, the formation of ergopeptines involves the attachment of a tripeptide moiety to the lysergic acid structure. wikipedia.org

Historical Trajectories of Lysergide Synthesis and Early Scientific Inquiry

The first synthesis of lysergide was accomplished by Swiss chemist Albert Hofmann at Sandoz Laboratories in Basel, Switzerland, on November 16, 1938. chemistryviews.orgwikipedia.org Hofmann was investigating derivatives of lysergic acid with the aim of developing a circulatory and respiratory stimulant. chemistryviews.orgbritannica.com Initially, the compound did not show significant effects in animal tests and was set aside. chemistryviews.org

The potent psychoactive properties of lysergide were discovered by Hofmann on April 16, 1943, when he accidentally absorbed a small amount of the substance. wikipedia.org This led to his famous self-experiment on April 19, 1943, where he intentionally ingested a dose, an event now known as "Bicycle Day". youtube.comtechnologynetworks.com

Following this discovery, Sandoz Laboratories began to provide lysergide, under the trade name Delysid®, to scientific researchers in 1947 for experimental use in psychiatry. europa.euchemistryviews.org Early research in the 1950s and 1960s explored its potential to induce "model psychoses," providing a temporary, controlled state that researchers hoped would offer insights into the nature of mental illnesses like schizophrenia. nih.govthieme-connect.com By 1951, over 100 scientific articles on lysergide had been published, and this number grew to over 1,000 by 1961. thieme-connect.com These early studies investigated its effects on personality, behavior, and its potential as an adjunct in psychotherapy for conditions such as alcoholism and anxiety in terminally ill patients. sci-hub.sefrontiersin.org

Lysergide Tartrate, L- as a Fundamental Tool in Advanced Molecular and Neurochemical Investigations

Lysergide has become a valuable tool in neuroscience for investigating the function of the serotonin (B10506) (5-hydroxytryptamine, 5-HT) system due to its structural similarity to serotonin. wikipedia.orgbritannica.com Its primary mechanism of action involves its interaction with serotonin receptors, particularly as a partial agonist at the 5-HT2A receptor, which is believed to be central to its psychoactive effects. mind-foundation.orgresearchgate.netnih.gov

Receptor Binding Profile: Lysergide exhibits a complex pharmacology, binding to a wide array of serotonin receptor subtypes with high affinity, including 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, 5-HT2C, 5-HT5A, and 5-HT6 receptors. nih.govwikipedia.org It also interacts with dopamine (B1211576) and adrenergic receptors. wikipedia.org The prolonged duration of its effects is thought to be due to its pseudo-irreversible binding to the 5-HT2A receptor, where the receptor forms a "lid" over the bound lysergide molecule. mind-foundation.orgmdpi.com

Interactive Data Table: Lysergide Receptor Binding Affinities (Ki, nM)

Receptor Binding Affinity (Ki, nM)
5-HT1A High
5-HT1B High
5-HT1D High
5-HT2A High
5-HT2C High
5-HT5A High
5-HT6 High

Note: "High" indicates a strong binding affinity, though specific Ki values can vary between studies. The affinity for dopamine receptors is generally lower than for most serotonin receptors. wikipedia.org

Neurochemical Investigations: In molecular research, radiolabeled lysergide (e.g., D-[3H]lysergide) has been instrumental in the study of serotonin receptors since the first successful radioligand binding studies in 1974. core.ac.uk These studies helped to differentiate between various serotonin receptor subtypes, such as the 5-HT1 and 5-HT2 receptors. core.ac.uk

Furthermore, research has shown that lysergide acts as a biased agonist, preferentially activating certain intracellular signaling pathways over others. wikipedia.org For example, at the 5-HT2A receptor, it more strongly activates the β-arrestin pathway compared to serotonin. mind-foundation.org This biased agonism is a key area of investigation for understanding how different compounds acting on the same receptor can produce varied effects. Studies have also demonstrated that lysergide can influence gene expression in the brain and facilitate excitatory synaptic transmission, suggesting a role in promoting neuroplasticity. nih.govmdpi.com These properties make Lysergide Tartrate, L- a critical compound for probing the complexities of neurotransmitter systems and their influence on brain function.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H31N3O7 B608766 Lysergide tartrate, L- CAS No. 35606-16-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

35606-16-7

Molecular Formula

C24H31N3O7

Molecular Weight

473.526

IUPAC Name

Ergoline-8-carboxamide, 9,10-didehydro-N,N-diethyl-6-methyl-, (5alpha,8alpha)-, (2R,3R)-2,3-dihydroxybutanedioate

InChI

InChI=1S/C20H25N3O.C4H6O6/c1-4-23(5-2)20(24)14-9-16-15-7-6-8-17-19(15)13(11-21-17)10-18(16)22(3)12-14;5-1(3(7)8)2(6)4(9)10/h6-9,11,14,18,21H,4-5,10,12H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t14-,18-;1-,2-/m01/s1

InChI Key

HQMPRARIZOUKRO-XSTQYTKXSA-N

SMILES

[H][C@]1(N(C)C[C@@H](C(N(CC)CC)=O)C=C12)CC3=CNC4=C3C2=CC=C4.O=C(O)[C@H](O)[C@@H](O)C(O)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Lysergide tartrate, L-

Origin of Product

United States

Stereochemical and Structural Elucidation of Lysergide Tartrate, L

Absolute Configuration and Chiral Centers of the Lysergide (B3062914) Moiety

The lysergide molecule possesses two chiral centers at carbon atoms C-5 and C-8. nih.govwikipedia.org This chirality gives rise to a specific spatial arrangement of its atoms, known as the absolute configuration. The absolute configuration for the psychoactive d-lysergide is (5R, 8R). europa.eunih.gov The designation of "R" (from the Latin rectus for right) at these chiral centers is determined using the Cahn-Ingold-Prelog (CIP) priority rules, which assign priorities to the substituents attached to each chiral center based on atomic number. wikipedia.orgmsu.educhadsprep.com The specific spatial orientation of these substituents is crucial for the molecule's interaction with its biological targets.

The IUPAC name for d-lysergide, which reflects its absolute configuration, is (6aR,9R)-N,N-diethyl-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide. nih.gov The lysergide moiety is a tetracyclic ergoline (B1233604) derivative, and the spatial arrangement of the atoms within this structure is a key determinant of its properties. nih.gov

Table 1: Chiral Centers of the Lysergide Moiety

Chiral Center CIP Designation
C-5 R
C-8 R

Stereoisomeric Forms: D- and L-Lysergide and Their Distinct Molecular Properties

Due to the presence of two chiral centers, four stereoisomers of lysergide are possible: d-lysergide, l-lysergide, d-iso-lysergide, and l-iso-lysergide. nih.govwikipedia.org Only the d-lysergide isomer exhibits significant psychoactive properties. nih.gov

The stereoisomers differ in the spatial orientation of the substituents at the C-5 and C-8 positions. L-lysergide is the enantiomer of d-lysergide, meaning it is its non-superimposable mirror image. While d-lysergide has a high affinity for certain serotonin (B10506) receptor binding sites, l-lysergide shows a markedly lower affinity for these same sites in their natural membrane-bound state. This difference in binding affinity is attributed to the different three-dimensional shapes of the molecules. The orientation of the diethylamide group in l-lysergide may create steric hindrance, preventing effective binding.

Table 2: Stereoisomers of Lysergide and Their Configurations

Stereoisomer Configuration at C-5 Configuration at C-8
d-lysergide R R
l-lysergide S S
d-iso-lysergide R S
l-iso-lysergide S R

Quantum-Chemical Approaches to Structural Optimization and Conformational Dynamics

Quantum-chemical methods provide a theoretical means to investigate the structure and properties of molecules. dntb.gov.ua These computational approaches can be used to optimize the geometry of lysergide, predicting the most stable three-dimensional structure. mdpi.comresearchgate.net By comparing these theoretical predictions with experimental data from crystallography, the accuracy of the computational models can be validated. mdpi.com

These methods are also invaluable for exploring the conformational dynamics of lysergide. frontiersin.org Molecular dynamics simulations, for instance, can model the movement of atoms in the molecule over time, providing insights into its flexibility and the different conformations it can adopt in solution. frontiersin.orgoatext.com This is particularly important for understanding how the molecule might change its shape to bind to a receptor. fiveable.me Theoretical calculations can also predict various spectroscopic properties, such as IR, NMR, and UV-VIS spectra, which can aid in the identification and characterization of the compound and its analogs. mdpi.comresearchgate.net

Advanced Synthetic Methodologies for Lysergide Tartrate, L and Its Precursors

Total Chemical Synthesis Strategies

The total synthesis of lysergic acid, the direct precursor to lysergide (B3062914), represents a significant challenge in organic chemistry due to its complex tetracyclic ergoline (B1233604) structure with multiple stereocenters. The first successful total synthesis was a landmark achievement by R.B. Woodward and his team at Eli Lilly in 1954. nih.gov This lengthy synthesis involved numerous steps, starting from 3-indolepropionic acid to construct the intricate ring system. nih.gov

Modern total synthesis strategies have focused on improving efficiency and stereocontrol. A notable approach involves the use of metal-catalyzed reactions to construct the key rings of the ergoline skeleton. For instance, a stereocontrolled total synthesis of (+)-lysergic acid has been achieved using a palladium-catalyzed indole (B1671886) synthesis to form the B ring, a ring-closing metathesis (RCM) reaction for the D ring, and an intramolecular Heck reaction to forge the C ring. acs.orgnih.gov One strategy accomplished the synthesis in 20 steps, while a more refined route shortened it to 12 steps by employing a 4-chlorotryptophan derivative for the intramolecular Heck reaction. acs.orgnih.gov

Another innovative total synthesis of (±)-lysergic acid was achieved in just six steps from commercially available aromatic precursors. This concise strategy relies on the coupling, dearomatization, and cyclization of a halopyridine with a 4-haloindole derivative. publish.csiro.au The key steps in these modern syntheses often involve complex, multi-component reactions and advanced catalytic systems to achieve the desired molecular architecture with high precision. acs.orgscribd.comresearchgate.net

Key Total Synthesis Strategy Key Reactions Number of Steps Overall Yield Reference
Woodward Synthesis (1954)Intramolecular Friedel-Crafts acylation, aldol (B89426) condensation, catalytic dehydrogenationMultipleNot specified nih.gov
Fukuyama Approach (2013)Evans aldol reaction, Ring-Closing Metathesis (RCM), Intramolecular Heck reaction1912% publish.csiro.au
Jia Synthesis (2011)Pd-catalyzed indole synthesis, RCM, Intramolecular Heck reaction12-20Not specified acs.orgnih.gov
Knight, Harbit, and Smith (2023)Coupling of halopyridine and 4-haloindole, dearomatization, cyclization6Not specified publish.csiro.au

Semi-Synthetic Routes from Lysergic Acid and Natural Precursors

Semi-synthetic methods, starting from naturally occurring ergot alkaloids, are the most common routes for producing lysergide. These methods are generally more efficient than total synthesis as they utilize the pre-existing complex ergoline skeleton.

Precursor Sourcing and Chemical Derivations from Ergot Alkaloids (e.g., Claviceps purpurea)

The primary natural source of the lysergide precursor, lysergic acid, is the ergot fungus (Claviceps purpurea), which parasitizes rye and other grains. nih.govcolab.ws This fungus produces a variety of ergot alkaloids, such as ergotamine and ergometrine. nih.govunodc.org These alkaloids can be harvested and then chemically hydrolyzed to yield lysergic acid. The hydrolysis is typically carried out under alkaline conditions, for example, by refluxing the ergot alkaloid with potassium hydroxide. unodc.org

Industrial production of lysergic acid often relies on large-scale fermentation of Claviceps species, such as Claviceps paspali, in submerged cultures. nih.gov These fermentation processes can be optimized to produce high yields of specific lysergic acid derivatives, which can then be converted to lysergic acid. nih.gov For instance, some strains of C. paspali have been shown to produce lysergic acid and iso-lysergic acid at titers of up to 3.7 g/L in optimized fermentation media. nih.gov The biosynthetic pathway within the fungus starts with the amino acid L-tryptophan and involves a series of enzymatic steps to construct the ergoline ring system. nih.govresearchgate.net

Reaction Mechanisms in Amide and Salt Formation (e.g., diethylamine (B46881), tartaric acid)

The conversion of lysergic acid to lysergide involves the formation of an amide bond with diethylamine. smolecule.com This is a condensation reaction where the carboxyl group of lysergic acid is activated to react with the amine. bachem.com Common activating reagents include phosphoryl chloride and, more recently, peptide coupling reagents. smolecule.comwikipedia.org

Peptide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC), and onium salts like HATU, HBTU, and PyBOP, are widely used in modern peptide synthesis and have been adapted for lysergide synthesis. bachem.comamericanpeptidesociety.orguni-kiel.de These reagents activate the carboxylic acid by forming a highly reactive intermediate, such as an O-acylisourea or an active ester, which is then readily attacked by the nucleophilic diethylamine to form the amide bond. wikipedia.orgamericanpeptidesociety.orguniurb.it The use of these reagents often occurs under mild conditions and can lead to high yields. bachem.com Additives like 1-hydroxybenzotriazole (B26582) (HOBt) can be used to suppress side reactions and racemization. wikipedia.org

Once the lysergide freebase is synthesized, it is typically converted to its tartrate salt. This is done for stability reasons, as the freebase is sensitive to light and heat. nih.gov The salt formation is achieved by reacting the lysergide base with tartaric acid, usually in a solvent like methanol (B129727), leading to the precipitation of Lysergide tartrate, L-. nih.govunodc.org

Chemo-Enzymatic Approaches to Stereoselective Synthesis

Chemo-enzymatic synthesis combines the advantages of chemical and enzymatic reactions to achieve high stereoselectivity and efficiency. rsc.orgrsc.org While direct enzymatic synthesis of lysergide is not widely reported, enzymes play a crucial role in the production of its chiral precursors.

The biosynthesis of lysergic acid in Claviceps species is entirely enzymatic, ensuring the correct stereochemistry of the final product. researchgate.netmdpi.com Researchers have also explored using isolated enzymes or whole-cell biotransformations for specific steps. For example, enzymes from Claviceps purpurea have been shown to hydrolyze lysergamide (B1675752) to lysergic acid with high efficiency. google.com There is also research into using tryptophan synthase for the enantioselective synthesis of tryptophan analogs, which could be precursors in a chemo-enzymatic route to lysergic acid. frontiersin.org

Lipases are another class of enzymes with potential applications in the stereoselective synthesis of lysergic acid derivatives. nih.govnih.govalmacgroup.com These enzymes can be used for the kinetic resolution of racemic mixtures, selectively reacting with one enantiomer to allow for the separation of the desired stereoisomer. nih.govnih.govalmacgroup.com While specific applications to lysergide are not detailed, the principles of lipase-catalyzed kinetic resolution of acidic compounds are well-established and could theoretically be applied to intermediates in a lysergic acid synthesis. nih.govresearchgate.net The enzymatic formation of amide bonds is also an area of active research, with enzymes like N-acyltransferases and CoA ligases being explored for their ability to catalyze amide synthesis in a sustainable and selective manner. rsc.orgnih.gov

Modern Synthetic Innovations (e.g., Intramolecular Heck Reactions)

Modern organic synthesis has introduced powerful new reactions that have been applied to the total synthesis of lysergic acid, with the intramolecular Heck reaction being a prominent example. acs.orgpublish.csiro.auchim.it The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an aryl or vinyl halide and an alkene. chim.it In an intramolecular context, it is used to form cyclic structures, such as the C-ring of the ergoline skeleton. publish.csiro.auchim.it

Other modern innovations in palladium-catalyzed reactions, such as domino cyclizations of allenes, have also been employed in the synthesis of the ergoline skeleton, showcasing the continuous development of new and efficient synthetic strategies. researchgate.net

Modern Synthetic Innovation Description Application in Lysergide Synthesis Reference
Intramolecular Heck ReactionPalladium-catalyzed intramolecular coupling of an aryl/vinyl halide and an alkene to form a cyclic structure.Formation of the C-ring of the ergoline skeleton in total synthesis of lysergic acid. acs.orgpublish.csiro.auchim.it
Ring-Closing Metathesis (RCM)Metal-catalyzed reaction to form cyclic alkenes from dienes.Formation of the D-ring in total synthesis strategies. acs.orgpublish.csiro.auscribd.com
Palladium-Catalyzed Domino CyclizationA sequence of palladium-catalyzed reactions occurring in one pot to form multiple rings.Construction of the C/D ring system of ergot alkaloids. researchgate.net

Purification and Isomer Isolation Techniques in Synthetic Production

The synthesis of lysergide typically results in a mixture of isomers, primarily d-lysergide and the non-psychoactive diastereomer, iso-lysergide. smolecule.com The separation of these isomers is a critical step in the production of pure Lysergide tartrate, L-.

Chromatographic techniques are the most common methods for isomer separation. researchgate.netmdpi.comekb.eg High-performance liquid chromatography (HPLC) is particularly effective for separating diastereomers. researchgate.netmdpi.comekb.eg Different types of HPLC columns, including silica (B1680970) gel and chiral stationary phases, can be used. researchgate.netmdpi.com The choice of mobile phase is also crucial for achieving good separation. For example, a mixture of heptane, ethanol (B145695), and dichloromethane (B109758) has been used to separate lysergide diastereomers on a chiral column. researchgate.net

Besides HPLC, other chromatographic methods like thin-layer chromatography (TLC) and gas chromatography (GC) can also be employed for both analytical and preparative separations. unodc.orgekb.eg For purification on a larger scale, column chromatography with silica gel or alumina (B75360) is often used. unodc.org

After chromatographic purification, the desired d-lysergide isomer is typically converted to its tartrate salt by crystallization. This process not only improves the stability of the compound but can also serve as a final purification step, as the crystalline salt will often have lower solubility than impurities, allowing for their removal. nih.govunodc.orgescholarship.org The crystallization is usually performed by dissolving the lysergide freebase in a suitable solvent, such as methanol, and then adding a solution of tartaric acid to induce precipitation of the tartrate salt. unodc.org

Molecular Pharmacology of Lysergide Tartrate, L : Receptor Interactions and Signal Transduction

Ligand-Receptor Binding Kinetics and Affinity Profiling

The interaction of lysergide (B3062914) and its stereoisomers with neurotransmitter receptors is complex, characterized by varying affinities and functional activities across different receptor subtypes.

Serotonin (B10506) Receptor Subtype Agonism

L-lysergide's psychoactive counterpart, D-lysergide (LSD), is known to be an agonist at a majority of serotonin (5-HT) receptors, including 5-HT1A, 5-HT1B, 5-HT1D, 5-HT5A, 5-HT6, and 5-HT7. The hallucinogenic effects are primarily attributed to its agonism at the 5-HT2A and 5-HT2C receptors. L-lysergide itself is considered non-psychoactive.

Research indicates that D-LSD binds with high affinity to 5-HT2A receptors, and this interaction is believed to be central to its hallucinogenic properties. nih.gov While both D- and L-LSD bind to solubilized 5-HT1 sites with comparable high affinities, a significant difference is observed in their affinity for the membrane-bound 5-HT1 site, where D-LSD shows a markedly higher affinity. In crude bovine frontal cortical membranes, D-LSD exhibits a high affinity for the 5-HT1 binding site (IC50 = 40 nM), whereas L-LSD has a very low affinity (IC50 = 10,000 nM). However, for the solubilized 5-HT1 site, D-LSD has an IC50 of 75 nM, and L-LSD has a surprisingly high affinity with an IC50 of 200 nM. This suggests that the membrane environment plays a crucial role in the stereospecific binding of these isomers.

Interactive Data Table: Binding Affinity of Lysergide Isomers at Serotonin Receptors

CompoundReceptor SitePreparationIC50 (nM)
D-Lysergide5-HT1Crude bovine frontal cortical membranes40
L-Lysergide5-HT1Crude bovine frontal cortical membranes10,000
D-LysergideSolubilized 5-HT175
L-LysergideSolubilized 5-HT1200

Dopamine (B1211576) (D1, D2) and Norepinephrine (B1679862) Receptor Modulations

Lysergide possesses a complex pharmacological profile that includes direct activation of dopamine and norepinephrine receptors. Studies on primate brain homogenates have shown that D-LSD can stimulate adenylate cyclase activity in the anterior limbic cortex and auditory cortex, an effect that appears to involve interaction with dopamine receptors. nih.gov This stimulation was blocked by dopamine antagonists like haloperidol (B65202) and fluphenazine. nih.gov In contrast, L-LSD at a concentration of 80 μM had no effect on adenylate cyclase activity. Furthermore, D-LSD was found to be a competitive antagonist of dopamine-stimulated adenylate cyclase activity in all brain regions examined. nih.gov

Enantiomeric Ligand-Receptor Specificity (D- vs. L-Lysergide)

The difference in psychoactive effects between D-lysergide and L-lysergide is a clear demonstration of enantiomeric ligand-receptor specificity. Only the d-LSD isomer is known to possess psychoactive properties. nih.gov This specificity is largely attributed to the stereochemical configuration of the molecules, which dictates how they interact with the chiral binding sites of receptors. nih.gov

The membrane-bound 5-HT1 receptor strongly differentiates between the two stereoisomers, with D-LSD having an affinity approximately 250 times greater than L-LSD. However, this differentiation is significantly reduced when the receptor is solubilized, indicating that the membrane context is critical for this stereoselectivity. It has been proposed that the orientation of the lone-pair electrons on the nitrogen atoms and the diethylamide group in D-LSD allows for a favorable interaction with the 5-HT1 binding site. In contrast, the different orientation of these groups in L-LSD may result in steric hindrance, leading to its lower affinity for the membrane-bound receptor.

G Protein-Coupled Receptor (GPCR) Dynamics and Conformational Changes Induced by Lysergide Tartrate, L-

The interaction of lysergide with G protein-coupled receptors (GPCRs) induces specific conformational changes that initiate downstream signaling cascades.

Cryo-Electron Microscopy (Cryo-EM) Investigations of Receptor-Ligand Complexes

Recent advancements in structural biology, particularly cryo-electron microscopy (Cryo-EM), have provided unprecedented insights into the binding of ligands to their receptors. In 2017, the crystal structure of D-lysergide in complex with the human serotonin 5-HT2B receptor was determined. probes-drugs.org Such structural data is invaluable for understanding the precise molecular interactions that underpin ligand binding and receptor activation. While specific Cryo-EM studies focusing solely on L-lysergide tartrate are not detailed in the provided search results, the studies on D-lysergide highlight the potential for such techniques to elucidate the structural basis of its pharmacological activity.

Allosteric Modulation and Secondary Messenger Pathways (e.g., Adenylate Cyclase Activity)

One of the key mechanisms of lysergide action involves compound-specific ("allosteric") alterations in secondary messengers associated with 5-HT2A and 5-HT2C receptor activation. This leads to changes in gene expression.

D-LSD has been shown to consistently stimulate adenylate cyclase activity in rat hippocampus preparations, while L-LSD was without effect at the concentrations tested. In studies on primate brain homogenates, D-LSD stimulated adenylate cyclase activity in certain brain regions through interaction with dopamine receptors. nih.gov This stimulation leads to an increase in cyclic adenosine (B11128) monophosphate (cAMP), a crucial secondary messenger involved in numerous cellular processes. surrey.ac.uk The ability of D-LSD, but not L-LSD, to modulate adenylate cyclase activity further underscores the stereospecificity of its pharmacological effects.

Computational Modeling of Ligand-Receptor Interactions and Binding Sites

Computational modeling, particularly through methods like molecular docking and molecular dynamics (MD) simulations, has become an indispensable tool for elucidating the atomic-level details of Lysergide's interaction with its primary targets, the serotonin receptors. ceon.rs These in-silico approaches provide a dynamic and quantitative picture of how the ligand binds, the specific amino acids involved, and the subsequent conformational changes in the receptor that trigger downstream signaling. mdpi.complos.org

MD simulations have been crucial in understanding the complex and dynamic nature of the Lysergide-receptor complex. anl.gov These simulations, which can model protein dynamics over timescales from nanoseconds to milliseconds, reveal how the receptor and ligand wiggle and adjust to one another. mdpi.comanl.gov Such studies have been instrumental in explaining the differential effects of various ligands—full agonists, partial agonists like Lysergide, and inverse agonists—on the receptor's structure and function. mdpi.comnih.gov For instance, simulations of the 5-HT2A receptor (5-HT2AR) complexed with Lysergide show a distinct pattern of conformational states and dynamics compared to when it is bound to the endogenous full agonist serotonin or an inverse agonist like ketanserin. nih.gov

A significant finding from computational studies, corroborated by crystallography, is the identification of the precise binding orientation of Lysergide within the orthosteric pocket of serotonin receptors. chemrxiv.orgchemrxiv.org Molecular docking and MD simulations have identified two nearly degenerate binding poses, with Lysergide showing a clear preference for the canonical pose observed in the 5-HT2AR-LSD crystal structure. chemrxiv.orgchemrxiv.org The binding is characterized by specific interactions with key amino acid residues. A protonated amine nitrogen in Lysergide forms a crucial interaction with Aspartate 155 (D155), while the indole (B1671886) -N1 atom hydrogen bonds with Serine 242 (S242). chemrxiv.org The indole group itself is nestled within a hydrophobic cage formed by residues such as Tryptophan 336 (W336), Phenylalanine 339 (F339), and Phenylalanine 340 (F340). chemrxiv.org

One of the most remarkable insights from computational modeling has been the explanation for Lysergide's exceptionally slow dissociation kinetics. nih.govresearchgate.net MD simulations revealed that a "lid," formed by the flexible extracellular loop 2 (EL2) of the receptor, covers the binding pocket once Lysergide is bound. nih.govresearchgate.net This lid, particularly involving residue Leucine 229 (L229), effectively traps the ligand, obstructing its dissociation and prolonging its action. chemrxiv.orgresearchgate.net To validate this computational prediction, researchers created mutant receptors with a more mobile, "floppier" lid; in these mutants, Lysergide bound and detached much more quickly. anl.govunc.edu

Furthermore, computational analyses have detailed how ligand binding influences critical receptor activation elements. nih.gov Simulations show that Lysergide, as a partial agonist, induces an intermediate state in key motifs like the "ionic lock" between residues E6.30 and R3.50 and the "toggle switch" at W6.48, placing the receptor's conformation between the fully active and inactive states. nih.gov These ligand-specific conformational changes are believed to be the basis for the distinct signaling patterns and functional outcomes observed with different drugs that target the same receptor. anl.govnih.gov

Table 1: Key Amino Acid Residues in Serotonin Receptors Interacting with Lysergide

ResidueLocationInteraction TypeSignificanceSource
Aspartate 155 (D1553.32)Transmembrane Helix 3 (TM3)Ionic BondAnchors the protonated amine of Lysergide. chemrxiv.org chemrxiv.orgresearchgate.net
Serine 242 (S2425.46)Transmembrane Helix 5 (TM5)Hydrogen BondInteracts with the indole -N1 atom of Lysergide. chemrxiv.org A mutation at this site increases the dissociation rate. researchgate.net chemrxiv.orgresearchgate.net
Leucine 229 (L229)Extracellular Loop 2 (EL2)Hydrophobic InteractionForms a "lid" over the binding pocket, contributing to slow dissociation kinetics. chemrxiv.orgresearchgate.net chemrxiv.orgresearchgate.net
Tryptophan 336 (W3366.48)Transmembrane Helix 6 (TM6)Hydrophobic/AromaticPart of the hydrophobic pocket for the indole group; acts as a "toggle switch" for receptor activation. nih.govchemrxiv.org nih.govchemrxiv.org
Phenylalanine 339 (F3396.51)Transmembrane Helix 6 (TM6)Hydrophobic/AromaticForms part of the hydrophobic pocket stabilizing the ligand. chemrxiv.orgresearchgate.net chemrxiv.orgresearchgate.net
Phenylalanine 340 (F3406.52)Transmembrane Helix 6 (TM6)Hydrophobic/AromaticContributes to the hydrophobic pocket for the ergoline (B1233604) ring system. chemrxiv.orgresearchgate.net chemrxiv.orgresearchgate.net

Table 2: Ligand-Induced Conformational Changes in the 5-HT2A Receptor

Receptor ElementDescriptionEffect of Lysergide (Partial Agonist)Source
Ionic Lock (R3.50-E6.30)An interaction between TM3 and TM6 that stabilizes the inactive state. Its breakage is linked to activation. mdpi.comCauses the ionic lock to fluctuate between open and closed conformations, an intermediate state between a full agonist (open) and an inverse agonist (closed). nih.gov mdpi.comnih.gov
Toggle Switch (W6.48)A conformational change in this tryptophan residue is a hallmark of GPCR activation. nih.govInduces a conformational state that is distinct from both full agonists and inverse agonists. nih.gov nih.gov
NPxxY Motif (TM7)A conserved motif in TM7 involved in receptor activation and G-protein coupling. nih.govThe dynamics of this motif when bound to Lysergide are intermediate compared to those induced by full agonists or inverse agonists. nih.gov nih.gov
Extracellular Loop 2 (EL2)A flexible loop at the entrance to the binding pocket. nih.govresearchgate.netForms a "lid" over the bound Lysergide, greatly slowing its dissociation from the receptor. nih.govresearchgate.net nih.govresearchgate.net

Sophisticated Analytical Techniques for Lysergide Tartrate, L Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for elucidating the molecular structure of organic compounds. It provides detailed information about the chemical environment of individual atoms, enabling the precise assignment of the molecular framework and stereochemistry.

¹H and ¹³C NMR Chemical Shift Assignment

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental for the structural confirmation of Lysergide (B3062914) tartrate, L-. ljmu.ac.uknih.gov The chemical shifts, reported in parts per million (ppm), are indicative of the electronic environment of each nucleus. In a study characterizing 1-propionyl-d-lysergic acid diethylamide (1P-LSD) hemitartrate, a derivative of lysergide, detailed ¹H and ¹³C NMR data were acquired in deuterated dimethyl sulfoxide (B87167) (d₆-DMSO). ljmu.ac.uk For instance, the proton at position 2 of the indole (B1671886) ring exhibited a doublet at 7.58 ppm, while the carbon at the same position showed a chemical shift of 119.89 ppm. ljmu.ac.uk Such specific assignments are crucial for confirming the core ergoline (B1233604) structure.

Comprehensive tables of chemical shifts for common laboratory solvents and impurities are often used to differentiate signals from the compound of interest from those of contaminants. epfl.ch The chemical shifts can be influenced by factors such as the solvent used, temperature, and concentration. bhu.ac.in

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for a Lysergide Derivative (1P-LSD hemitartrate) in d₆-DMSO ljmu.ac.uk

Position¹³C Chemical Shift (δ / ppm)¹H Chemical Shift (δ / ppm)
2119.897.58 (d, J = 1.5 Hz, 1H)
4--
C-2241.50, 39.483.46, 3.40 (dq), 3.31 (q)
Tartaric Acid-4.22

Note: This data is for a derivative and serves as an illustrative example of the type of information obtained from NMR spectroscopy. The non-equivalence of the C-22 methylene (B1212753) carbons is due to hindered rotation around the amide C-N bond. nih.gov

Stereochemical Reassignment and Isomer Differentiation via NMR

NMR spectroscopy is particularly valuable for determining the stereochemistry of a molecule, which is critical for understanding its biological activity. wordpress.comoup.com Techniques like the Nuclear Overhauser Effect (NOE) provide through-space correlation between protons, helping to establish their relative spatial orientation in rigid molecular systems. wordpress.com For lysergamides, NMR has been instrumental in the stereochemical reassignment of related compounds and in differentiating between various isomers. nih.govnih.gov

The presence of multiple chiral centers in lysergide and its analogues can lead to the formation of several stereoisomers. uci.edu For example, in the analysis of lysergic acid 2,4-dimethylazetidide (LSZ), NMR data was used to rule out the presence of the cis-isomer, although it could not differentiate between the two trans enantiomers. nih.gov The coupling constants (J values) observed in ¹H NMR spectra are also highly informative about the dihedral angles between adjacent protons, which can help to define the conformation of cyclic structures. oup.com

Mass Spectrometry (MS) and Tandem MS for Molecular Fingerprinting

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is an indispensable tool for confirming the molecular weight of a compound and for obtaining structural information through fragmentation analysis.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) provides extremely accurate mass measurements, allowing for the determination of the elemental composition of a molecule with a high degree of confidence. wisdomlib.orgresearchgate.net This technique is particularly useful for distinguishing between compounds with the same nominal mass but different elemental formulas. wisdomlib.org HRESI-MS has been employed in the characterization of lysergamides, providing precise mass data that confirms their molecular formula. nih.govnih.gov The technique is often used in conjunction with liquid chromatography (LC-MS) to analyze complex mixtures. wisdomlib.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. iipseries.org It is widely used for the purity assessment and identification of volatile and semi-volatile compounds. iipseries.orgnih.gov For less volatile compounds like lysergamides, derivatization is often necessary to increase their volatility and thermal stability for GC analysis. ljmu.ac.uk For example, derivatization with reagents like trifluoroacetic anhydride (B1165640) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be employed. ljmu.ac.ukresearchgate.net

The mass spectrum generated by GC-MS provides a characteristic fragmentation pattern, or "molecular fingerprint," which can be compared to reference spectra for positive identification. iipseries.org GC-MS has been successfully used to differentiate between lysergide and its isomers, such as MIPLA (N-methyl-N-isopropyl-lysergamide) and LAMPA (N-methyl-N-propyl-lysergamide). researchgate.netresearchgate.net While the electron ionization (EI) mass spectra of these isomers can be very similar, subtle differences in the relative abundances of certain fragment ions can be observed. researchgate.net Tandem mass spectrometry (MS/MS) can further enhance the specificity of the analysis by isolating a specific parent ion and analyzing its fragmentation products. researchgate.netresearchgate.net

Table 2: Key Mass Spectrometry Techniques for Lysergide Tartrate, L- Analysis

TechniquePrincipleApplication
HRESI-MSSoft ionization with high-resolution mass analysis. wisdomlib.orgresearchgate.netAccurate molecular weight determination and elemental composition confirmation. nih.govnih.gov
GC-MSSeparation by gas chromatography followed by mass spectrometric detection. iipseries.orgPurity assessment, identification, and differentiation of isomers. researchgate.netresearchgate.net
LC-MS/MSLiquid chromatographic separation coupled with tandem mass spectrometry. ljmu.ac.ukAnalysis of complex mixtures, enhanced specificity for isomer differentiation. researchgate.netresearchgate.net

Chromatographic Separations for Isolation and Purity Assessment

Chromatography encompasses a range of techniques used to separate the components of a mixture. nih.gov These methods are essential for isolating pure compounds from reaction mixtures or natural sources and for assessing the purity of a substance. column-chromatography.comchromatographyonline.com

Other chromatographic techniques such as Thin-Layer Chromatography (TLC) can be used for rapid screening and preliminary analysis. scielo.br For preparative purposes, to isolate larger quantities of a pure compound, techniques like column chromatography or preparative HPLC are utilized. nih.govljmu.ac.ukscielo.br

Table 3: Common Chromatographic Methods for Lysergide Tartrate, L- Analysis

MethodStationary Phase ExampleMobile Phase ExampleApplication
HPLCC18 (Reversed-Phase) waters.comAcetonitrile/Water with formic or phosphoric acid ljmu.ac.ukPurity assessment, quantification, separation of isomers and impurities.
GCDB-1 (fused silica (B1680970) capillary) researchgate.netHelium (carrier gas) with a temperature program researchgate.netPurity and identity confirmation, especially when coupled with MS. researchgate.netresearchgate.net
TLCSilica gel with fluorescent additive scielo.br-Screening and preliminary identification. scielo.br
Column ChromatographyAlumina (B75360) or Silica Gel chromatographyonline.comscielo.brMethylene chloride with methanol (B129727) scielo.brIsolation and purification. chromatographyonline.comscielo.br

High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) and UV

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of Lysergide tartrate, L-. When coupled with a Diode Array Detector (DAD), it allows for the simultaneous quantification and qualitative assessment of the compound. The DAD acquires a full UV-Vis spectrum of the eluting peak, which can be compared to a reference standard for confirmation. oatext.com

For instance, a validated HPLC-DAD method can be used to determine the quantity of lysergide in various samples. oatext.com The UV spectrum of lysergide exhibits characteristic absorption maxima that aid in its identification. In one study, the UV spectrum of 1P-LSD, a closely related analog, showed absorption peaks at 226 nm, 250 nm, and 294 nm, while lysergide itself displayed peaks at 222 nm and 314 nm. nih.gov Another source notes the UV spectrum of lysergide in methanol shows two broad peaks with maxima around 220 and 315 nm, with the longer wavelength being utilized for quantification. mdpi.com

The retention time in an HPLC system provides an additional layer of identification. Under specific chromatographic conditions, such as using a C18 column and a mobile phase of methanol and aqueous ammonium (B1175870) formate (B1220265), lysergide has a distinct retention time that separates it from its analogs and impurities. nih.gov

Table 1: HPLC Parameters for Lysergide Analysis

ParameterConditionReference
ColumnZorbax Eclipse Plus C18 (5 µm, 250 mm × 4.6 mm) nih.gov
Mobile PhaseA: Methanol with 0.1% formic acid (v/v) B: Aqueous 10 mM ammonium formate (pH 3.3) nih.gov
DetectionDiode Array Detection (DAD), UV at 250 nm oatext.comnih.gov
Lysergide Retention Time28.39 min nih.gov

Chiral Chromatography for Enantiomeric Purity Analysis

Lysergic acid, the precursor to lysergide, is a chiral compound with two stereocenters. mdpi.com This gives rise to the possibility of different stereoisomers. Chiral chromatography is an essential technique to separate these enantiomers and ensure the enantiomeric purity of Lysergide tartrate, L-. sygnaturediscovery.com This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. csfarmacie.czrsc.orgrotachrom.com

The "three-point interaction" model is a fundamental theory explaining how CSPs achieve separation, where selective retention of one enantiomer over the other occurs. csfarmacie.cz The ability to separate and quantify enantiomers is crucial as different enantiomers can exhibit distinct biological activities. rotachrom.com While various techniques exist for chiral separation, HPLC with a CSP is widely used for its efficiency and applicability at both analytical and preparative scales. csfarmacie.czrsc.org

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprinting

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a molecular "fingerprint" of Lysergide tartrate, L-, offering detailed structural information.

Infrared (IR) Spectroscopy has been extensively used to identify lysergide and its salts. deepdyve.comnih.gov The IR spectrum reveals characteristic absorption bands corresponding to specific functional groups within the molecule. For example, the IR spectra of lysergide and its tartrate salt have been described in detail, with key bands being well-reproduced by theoretical calculations. mdpi.com A prominent band between 1600 and 1630 cm⁻¹ is typical for the C=O stretching vibration in tertiary lysergamides. mdpi.com The spectra of lysergide tartrate will show peaks characteristic of both the lysergide base and the salt. mdpi.com

Raman Spectroscopy , particularly when enhanced by techniques like Surface-Enhanced Raman Scattering (SERS), is a powerful tool for detecting lysergide, even at low concentrations. metrohm.commetrohm.com While standard Raman spectroscopy of lysergide on a substrate may be dominated by the substrate's signal, SERS is sensitive enough to detect the active ingredient in street samples. metrohm.commetrohm.com

Table 2: Key Vibrational Bands for Lysergide

TechniqueVibrational ModeExperimental Wavenumber (cm⁻¹)Theoretical Wavenumber (cm⁻¹)Reference
IRN-H Stretch32003446 mdpi.com
IRC=O Stretch (base)1625- mdpi.com
IRC=O Stretch (tartrate)1716, 16981705, 1694 (scaled) mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is employed to study the electronic transitions within the Lysergide tartrate, L- molecule. The UV-Vis spectrum of lysergide typically shows two broad peaks. mdpi.com One study reported these peaks to have maxima around 220 nm and 315 nm when recorded in water. mdpi.com Another source specifies a UV max absorption in ethanol (B145695) at 311 nm. nih.gov These absorptions are due to π-π* transitions within the indole chromophore of the molecule. While UV-Vis spectra are not highly specific for definitive identification due to the broad nature of the peaks, they are valuable for quantification and can be used in conjunction with chromatography. mdpi.com The position of these peaks can be influenced by factors such as the solvent, pH, and temperature. mdpi.com

Integration of Spectroscopic Data with Quantum-Chemical Predictions

Modern research often integrates experimental spectroscopic data with quantum-chemical predictions to gain a deeper understanding of the molecular properties of Lysergide tartrate, L-. mdpi.com Density Functional Theory (DFT) is a computational method used to predict various spectroscopic properties, including IR, NMR, and UV-Vis spectra. mdpi.comnih.gov

By optimizing the molecular structure at a specific level of theory, such as M05-2X/6-311++G(d,p), researchers can calculate theoretical spectra that can be compared with experimental results. mdpi.com For instance, the calculated IR spectra for lysergide and its tartrate have shown good agreement with experimental data, with the difference between experimental and theoretical C=O stretching vibration wavenumbers being less than 11 cm⁻¹. mdpi.com Similarly, theoretical calculations of the UV-Vis spectrum of lysergide have reproduced the observed band positions. mdpi.com This integration of experimental and theoretical data provides a powerful approach for structural elucidation and validation. mdpi.comrsc.org

Design and Synthesis of Lysergide Analogs and Derivatives for Mechanistic Research

Rational Design Principles for Lysergamide (B1675752) Scaffold Modification

The rational design of lysergide (B3062914) analogs is guided by a desire to understand the structural requirements for binding and activation of serotonin (B10506) receptors, particularly the 5-HT₂A receptor, which is believed to mediate the principal psychoactive effects. caymanchem.comnih.gov Key principles involve the systematic alteration of different parts of the lysergamide molecule to probe their roles in receptor interaction. nih.govdrugdesign.org These modifications can be broadly categorized:

Modifications at the N¹-position: The indole (B1671886) nitrogen of the ergoline (B1233604) ring system is a common target for modification. Acylation at this position, for instance, can influence the compound's pharmacokinetic profile, potentially creating prodrugs that are metabolized to the parent compound in the body. nih.gov

Modifications at the N⁶-position: Altering the substituent on the nitrogen at position 6 of the ergoline ring can significantly impact potency and receptor selectivity. uni-freiburg.de The synthesis of N⁶-alkyl norlysergic acid derivatives has been a key area of investigation. caymanchem.comcaymanchem.com

Modifications of the C⁸-amide substituent: The diethylamide group at the C⁸ position is crucial for activity, but replacing it with other amide or cycloalkylamide moieties has been explored to understand the spatial and conformational requirements of the receptor's binding pocket. uni-freiburg.de

The overarching goal of these rational design strategies is to develop tool compounds with specific properties, such as increased receptor selectivity or altered signaling pathways, to dissect the molecular pharmacology of lysergamides. nih.gov

Synthesis and Characterization of Key Lysergide Analogs

A number of key lysergide analogs have been synthesized and characterized to investigate the structure-activity relationships of the lysergamide class. These compounds have become important tools in mechanistic research.

N⁶-allyl-6-norlysergic acid diethylamide (AL-LAD): First synthesized in the 1970s, AL-LAD is an analog where the N⁶-methyl group of lysergide is replaced by an allyl group. uni-freiburg.decaymanchem.com It has been shown to substitute for d-LSD in drug discrimination studies in rats. caymanchem.comcaymanchem.com Receptor binding assays have demonstrated its high affinity for 5-HT₂A receptors. nih.govmedchemexpress.com AL-LAD has been characterized using various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, gas chromatography-mass spectrometry (GC-MS), and high-performance liquid chromatography (HPLC). nih.govresearchgate.net

(2'S,4'S)-lysergic acid 2,4-dimethylazetidide (LSZ): LSZ was developed as a conformationally restricted analog of lysergide to probe the topography of the 5-HT₂A receptor binding site. nih.govwikipedia.org By constraining the diethylamide group within an azetidine (B1206935) ring, researchers aimed to gain insights into the optimal binding orientation. wikipedia.org Of the three synthesized stereoisomers, the (2'S,4'S) isomer displayed the highest potency, even greater than lysergide itself in some preclinical models. nih.govresearchgate.net

1-butanoyl-d-lysergic acid diethylamide (1B-LSD): This compound is an acylated derivative of lysergide, with a butanoyl group attached to the indole nitrogen (N¹-position). nih.govwikipedia.org It is considered a potential prodrug for lysergide, as similar N¹-acyl derivatives have been shown to be hydrolyzed to the parent compound. nih.gov Behavioral studies in mice have shown that 1B-LSD produces effects similar to lysergide, though with lower potency. nih.govwikipedia.org Its characterization has been carried out using NMR, mass spectrometry, and various chromatographic methods. nih.govcaymanchem.com

Lysergic acid morpholide (LSM-775): In LSM-775, the diethylamide group of lysergide is replaced by a morpholide moiety. open-foundation.orgnih.gov This modification has been found to alter its pharmacological profile. researchgate.netnih.gov LSM-775 acts as a nonselective agonist at 5-HT₁A and 5-HT₂A receptors. nih.gov Detailed analytical characterization has been performed using X-ray crystallography, NMR, and mass spectrometry. open-foundation.orgnih.gov

CompoundKey Structural ModificationFormal NameMolecular FormulaFormula Weight (g/mol)
AL-LADN⁶-allyl substitution(8β)-9,10-didehydro-N,N-diethyl-6-(2-propen-1-yl)-ergoline-8-carboxamideC₂₂H₂₇N₃O349.5
LSZConformationally restricted C⁸-amide (2,4-dimethylazetidide)[(6aR,9R)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-yl]-[(2S,4S)-2,4-dimethylazetidin-1-yl]methanoneC₂₁H₂₅N₃O335.451
1B-LSDN¹-butanoyl substitution(6aR,9R)-4-butyryl-N,N-diethyl-7-methyl-4,6,6a,7,8,9-hexahydroindolo[4,3-fg]quinoline-9-carboxamideC₂₄H₃₁N₃O₂393.5
LSM-775C⁸-morpholide substitution(8β)-9,10-didehydro-N,N-diethyl-6-methyl-ergoline-8-carboxamide morpholideC₂₀H₂₃N₃O₂453.5 (maleate salt)

Structure-Activity Relationship (SAR) Studies at the Molecular and Receptor Level

Structure-activity relationship (SAR) studies aim to connect the chemical structure of a molecule with its biological activity. gardp.orgresearchgate.net For lysergamides, SAR studies have been crucial in identifying the structural features that govern their interaction with serotonin receptors. caymanchem.comdrugdesign.orgoncodesign-services.com

By synthesizing and testing a series of structurally related analogs, researchers can determine which parts of the molecule are essential for binding and which can be modified to alter activity. oncodesign-services.com For example, the high potency of the (2'S,4'S) isomer of LSZ compared to its other stereoisomers highlights the specific spatial arrangement required for optimal interaction with the 5-HT₂A receptor. nih.govresearchgate.net

SAR studies have also revealed that while the diethylamide group at C⁸ is generally important for high potency, some modifications, like the morpholide in LSM-775, can be tolerated, albeit with changes in the pharmacological profile. uni-freiburg.denih.gov Furthermore, modifications at the N⁶ position, such as the allyl group in AL-LAD, can modulate potency. caymanchem.comnih.gov These studies provide a molecular-level understanding of how lysergamides interact with their receptor targets. drugdesign.org

Probing Receptor Topography and Binding Orientation through Analog Synthesis

The synthesis of conformationally constrained or sterically defined analogs is a powerful strategy for probing the topography and binding orientation of a ligand within its receptor. nih.gov The development of LSZ is a prime example of this approach. nih.govwikipedia.org By locking the amide side chain into a rigid ring structure, the possible conformations the ligand can adopt are limited. The observed high potency of the (S,S)-isomer of LSZ provided strong evidence for a specific binding orientation of the amide group within the 5-HT₂A receptor. nih.govwikipedia.orgresearchgate.net

This approach, often complemented by computational molecular modeling, allows for the construction of a three-dimensional map of the receptor's binding pocket. ceon.rsplos.org By understanding how different analogs with varying shapes and sizes fit into the receptor, a more detailed picture of the ligand-receptor interaction emerges. This knowledge is not only fundamental to understanding the mechanism of action but also provides a basis for the rational design of new compounds with desired pharmacological properties. nih.govnih.gov

Future Directions in Lysergide Tartrate, L Academic Research

Advanced Computational Chemistry in Ligand Design and Receptor Dynamics

Computational chemistry has become an indispensable tool for accelerating drug discovery and providing detailed insights into molecular interactions that are difficult to observe experimentally. For Lysergide (B3062914) tartrate, L-, these in silico methods are pivotal in designing novel ligands with specific receptor-binding profiles and in understanding the intricate dynamics of its interactions with target receptors, primarily serotonin (B10506) receptors.

Structure-based drug design (SBDD) and ligand-based drug design (LBDD) are two cornerstone approaches. mdpi.com SBDD utilizes the three-dimensional structures of target proteins, such as the serotonin 5-HT₂ₐ and 5-HT₂₋ receptors, to design and optimize potential drug candidates. ceon.rs The publication of the crystal structure of L-lysergide bound to the human 5-HT₂₋ receptor has provided a foundational blueprint for these efforts. unc.eduresearchgate.net This structural data allows researchers to use molecular docking simulations to predict the binding modes and affinities of novel, computationally designed lysergide analogs. ceon.rsemanresearch.org

Key research findings have highlighted the importance of specific structural features for receptor interaction. For instance, molecular dynamics (MD) simulations have been used to investigate why L-lysergide dissociates so slowly from its receptors. researchgate.net These simulations revealed that a "lid" formed by extracellular loop 2 (EL2) at the entrance of the binding pocket appears to hold the molecule in place, explaining its prolonged action. unc.eduresearchgate.net Computer simulations have also helped explain the different binding pocket shapes adopted by the receptor when bound to L-lysergide compared to other compounds, such as the headache medication ergotamine. unc.edu

Future computational work will likely focus on:

Quantum Mechanics (QM) and Molecular Modeling: These methods provide detailed information on the electronic structure of molecules, helping to refine the design of new ligands with improved properties.

Machine Learning and Virtual Screening: Integrating machine learning algorithms with high-throughput virtual screening can enhance prediction accuracy and rapidly screen vast virtual libraries of compounds, accelerating the identification of promising new lysergide-based chemical entities. mdpi.com

Receptor Dynamics Simulation: Advanced simulations will continue to explore the dynamic nature of the ligand-receptor complex, moving beyond static pictures to understand how the "wiggling" and conformational changes of both the drug and the receptor influence signaling outcomes. unc.edu This includes modeling biased agonism, where a ligand preferentially activates one signaling pathway (e.g., β-arrestin) over another (e.g., G-protein activation). researchgate.netwikipedia.org

Table 1: Computational Approaches in L-Lysergide Research

Computational MethodApplication in L-Lysergide ResearchKey Insights & Future PotentialReference
X-ray CrystallographySolving the 3D structure of L-lysergide bound to the 5-HT₂₋ serotonin receptor.Provides a static "snapshot" of the binding pose, revealing critical contact points and the role of the diethylamide moiety. researchgate.net Forms the basis for structure-based drug design. ceon.rs researchgate.net
Molecular Dynamics (MD) SimulationsSimulating the movement and interaction of L-lysergide and the receptor over time.Explained the slow dissociation kinetics due to a "lid" mechanism involving extracellular loop 2. unc.eduresearchgate.net Future studies can model receptor flexibility and predict signaling bias. unc.eduresearchgate.net unc.eduresearchgate.net
Molecular DockingPredicting the binding orientation and affinity of novel ligands to the receptor structure.Used in virtual screening to identify new potential ligands from large compound libraries before synthesis. ceon.rsemanresearch.org ceon.rsemanresearch.org
Quantitative Structure-Activity Relationship (QSAR)Relating the chemical structure of lysergide analogs to their biological activity.A ligand-based method used to predict the activity of new compounds when the receptor structure is unknown. mdpi.comceon.rs mdpi.comceon.rs
Pharmacophore ModelingIdentifying the essential 3D arrangement of features necessary for biological activity.Helps in designing new molecules that retain the key interactive features of L-lysergide for receptor binding. mdpi.comemanresearch.org mdpi.comemanresearch.org

Novel Synthetic Routes for Stereocontrolled Access to Lysergides

The chemical synthesis of lysergide and its analogs is a formidable challenge due to the molecule's rigid, tetracyclic ergoline (B1233604) core and multiple stereocenters. The development of novel, efficient, and stereocontrolled synthetic routes is a critical area of future research. Such routes are essential for producing structurally diverse analogs for pharmacological testing and for creating chemical probes to explore receptor biology.

Historically, the synthesis of ergoline alkaloids has been a benchmark for synthetic organic chemistry. Future advancements will likely incorporate modern synthetic methodologies to improve efficiency and control. While specific new total syntheses of L-lysergide are not frequently published, general progress in synthetic chemistry points toward several promising directions:

Asymmetric Catalysis: The use of chiral catalysts to control the formation of stereocenters is a cornerstone of modern synthesis. Future routes to lysergides could employ enantioselective reactions, such as asymmetric hydrogenations, cyclizations, or C-H activation/functionalization, to set the key stereochemistry early and efficiently, avoiding difficult separation steps later in the synthesis.

Flow Chemistry: Performing reactions in continuous flow systems rather than in traditional batch flasks can offer improved control over reaction parameters (temperature, pressure, mixing), leading to higher yields, better purity, and enhanced safety, particularly for handling sensitive reagents or intermediates.

Biocatalysis: The use of enzymes to perform specific chemical transformations offers unparalleled stereoselectivity under mild conditions. Researchers may explore engineered enzymes to catalyze key steps in a synthetic sequence toward the ergoline skeleton. The biosynthesis of related indole (B1671886) diterpenes, for example, involves enzymes like prenyltransferases and cyclases that perform complex transformations with perfect control. researchgate.net

Novel Cyclization Strategies: The construction of the fused ring system is the central challenge. Future research may focus on developing new cycloaddition reactions or tandem reaction cascades that can rapidly assemble the tetracyclic core from simpler starting materials. ucl.ac.uk For example, intramolecular Mannich-like reactions are key steps in the biosynthesis of related tropane (B1204802) alkaloids, a strategy that inspires chemical synthesis. hebmu.edu.cn

The goal of these synthetic endeavors is not only to re-create the natural product but also to provide flexible access to a wide range of analogs. For instance, developing routes that allow for late-stage diversification would enable the rapid synthesis of a library of lysergides with different substituents, which could then be screened for unique pharmacological properties.

High-Throughput Screening Methodologies for Receptor Interaction Discovery

High-throughput screening (HTS) is a drug discovery process that uses automation and robotics to test hundreds of thousands of chemical compounds against specific biological targets in a short time. bmglabtech.com This technology is crucial for moving beyond L-lysergide's known interactions with a few serotonin and dopamine (B1211576) receptors to build a comprehensive map of its receptor "interactome."

Future HTS campaigns will be instrumental in several key areas:

Identifying Novel Targets: Screening L-lysergide and its analogs against large panels of receptors, enzymes, and ion channels can uncover previously unknown biological targets. This can help explain the full spectrum of its pharmacological effects and may identify new therapeutic opportunities.

Profiling Receptor Subtype Selectivity: There are at least 14 different serotonin receptor subtypes. HTS allows for the rapid profiling of novel lysergide analogs against all of them simultaneously. This helps in identifying compounds that are highly selective for a single subtype (e.g., 5-HT₂ₐ) or that possess a desired polypharmacological profile, interacting with multiple specific targets. ceon.rs

Functional and Phenotypic Screening: HTS is not limited to simple binding assays. Functional assays, such as those measuring calcium flux or reporter gene activation (e.g., luciferase), can determine whether a compound acts as an agonist or antagonist at a given receptor. mdpi.comnih.gov Phenotypic screening, which measures a compound's effect on whole cells, can identify molecules that produce a desired cellular outcome without prior knowledge of the specific target.

The integration of HTS with large, synthetically accessible compound libraries is a powerful paradigm for modern drug discovery. creative-diagnostics.com Miniaturization of these assays into 384-well or 1536-well plate formats reduces the cost and the amount of compound needed, making large-scale screening campaigns more feasible. mdpi.com

Table 2: High-Throughput Screening in Lysergide Research

HTS TechnologyPurposeExample ApplicationReference
Radioligand Binding AssaysTo measure the affinity of a compound for a specific receptor.Screening a library of new lysergide analogs against a panel of serotonin and dopamine receptor subtypes to determine their binding affinities (Kᵢ values). nih.gov
FLIPR (Fluorescent Imaging Plate Reader) AssaysTo measure intracellular calcium mobilization as a readout of Gq-coupled GPCR activation.Functionally characterizing compounds at the 5-HT₂ₐ receptor to distinguish agonists from antagonists. nih.gov nih.gov
Reporter Gene AssaysTo measure receptor-mediated gene transcription.Using a β-arrestin recruitment assay to quantify biased agonism of lysergide analogs. mdpi.com
High-Content ImagingTo perform phenotypic screening by analyzing changes in cell morphology or protein localization.Identifying compounds that promote neurite outgrowth or synaptogenesis in cultured neurons. creative-diagnostics.com

Elucidation of Broader Molecular Mechanisms in in vitro Systems

While the interaction with the 5-HT₂ₐ receptor is central to its primary effects, academic research is increasingly focused on the broader molecular sequelae of L-lysergide exposure in controlled in vitro systems. mdpi.com This research aims to build a more complete picture of its cellular mechanism of action, extending beyond the initial receptor binding event.

Key areas of future investigation include:

Signal Transduction Pathways: L-lysergide is known to be a biased agonist, meaning it can activate different downstream signaling pathways depending on the receptor and cell type. wikipedia.org Future studies will use advanced in vitro assays to dissect the G-protein-dependent versus β-arrestin-dependent signaling for L-lysergide and its analogs at various receptors. Understanding this signaling bias is critical, as different pathways can lead to distinct cellular and physiological outcomes. researchgate.net

Neuroplasticity and Gene Expression: Emerging evidence suggests that L-lysergide can promote neuroplasticity, the brain's ability to form new connections. mdpi.com In vitro studies using cultured neurons are essential to probe these effects at a molecular level. Research will focus on measuring changes in the expression and release of key proteins like Brain-Derived Neurotrophic Factor (BDNF), which supports neuron growth and survival. nih.govmdpi.com

Metabolic Profiling: The metabolism of L-lysergide is complex and involves several cytochrome P450 (CYP) enzymes, including CYP2D6, CYP3A4, and CYP1A2. mdpi.com In vitro studies using human liver microsomes or recombinant CYP enzymes are crucial for identifying all metabolites, such as 2-oxo-3-hydroxy-LSD, and for understanding how genetic variations (polymorphisms) in these enzymes might affect an individual's metabolic profile. mdpi.comnih.gov

These in vitro investigations provide a critical link between initial receptor binding and downstream functional outcomes, offering a mechanistic foundation for the compound's complex pharmacology without the confounding variables of a whole-organism system.

Q & A

What analytical techniques are used to determine the enantiomeric purity of Lysergide tartrate in research settings?

Methodological Answer:
Enantiomeric purity is critical for studying Lysergide tartrate's pharmacological activity. Key techniques include:

  • Chiral HPLC : Utilizes chiral stationary phases (e.g., L-n-octyl tartrate columns) to separate stereoisomers. Validate resolution using retention time and peak symmetry .
  • NMR with Chiral Shift Reagents : Europium-based reagents induce distinct chemical shifts for D-(-) and L-(+) tartrate isomers .
  • Enzymatic Assays : Stereospecific enzymes like D-(-)-tartrate dehydratase (Km = 1.8 × 10⁻⁴ M for D-(-)-tartrate) quantify isomer specificity. Meso-tartrate interference requires kinetic adjustments (e.g., higher enzyme concentrations) .

How can researchers resolve contradictions in reported pharmacological effects of Lysergide tartrate between preclinical and clinical studies?

Methodological Answer:
Contradictions often arise from bioavailability or model system limitations. Strategies include:

  • Pharmacokinetic Profiling : Measure plasma/tissue concentrations using LC-MS to correlate in vitro IC₅₀ with in vivo exposure .
  • Biomarker Validation : Identify target engagement biomarkers (e.g., serotonin receptor occupancy via PET imaging) to bridge preclinical and clinical data .
  • Meta-Analysis : Statistically evaluate study design variables (e.g., dosing regimens, species differences) across literature .

What are the key considerations in designing spectrophotometric assays for Lysergide tartrate quantification?

Methodological Answer:
Optimize parameters to ensure accuracy and reproducibility:

  • Wavelength Selection : Determine λmax via UV-Vis scans (e.g., 254 nm for tartrate complexes) .
  • Reaction Stoichiometry : Characterize ligand-binding ratios (e.g., 1:1 for tartrate-BPB reactions) using Job’s plot .
  • Validation : Assess linearity (R² > 0.99), limit of detection (LOD < 2 nmol), and interference from analogs (e.g., meso-tartrate) .

How does the stereochemical configuration of tartrate influence Lysergide’s interaction with biological targets?

Methodological Answer:
The D-(-) isomer’s stereochemistry affects receptor binding:

  • Molecular Docking : Simulate interactions using crystallographic data (e.g., serotonin receptor PDB files) to map hydrogen bonding with tartrate’s hydroxyl groups .
  • Enzymatic Specificity : D-(-)-tartrate dehydratase exclusively processes D-(-)-tartrate (turnover number = 1,185 s⁻¹), highlighting chiral selectivity in metabolic pathways .
  • In Vivo Studies : Compare behavioral outcomes in models administered D-(-) vs. L-(+) isomers to isolate stereochemical effects .

What validation parameters are critical when developing a new analytical method for Lysergide tartrate?

Methodological Answer:
Adhere to ICH guidelines for method validation:

  • Accuracy/Precision : ≤5% RSD for intraday/interday replicates .
  • Linearity : Test across 50–150% of the target concentration .
  • Robustness : Vary pH (±0.2), temperature (±2°C), and mobile phase composition to assess stability .
  • Cross-Validation : Compare results with established LC-MS/MS methods .

What strategies mitigate interference from meso-tartrate in enzymatic assays targeting D-(-)-tartrate?

Methodological Answer:
Meso-tartrate acts as a competitive inhibitor (50% inhibition at 0.6 mM):

  • Chromatographic Separation : Pre-treat samples with ion-exchange resins to remove meso-tartrate .
  • Kinetic Adjustments : Increase enzyme concentration (e.g., 30-fold purification) to reduce assay duration despite inhibition .
  • Inhibitor Titration : Plot activity vs. meso-tartrate concentration to calculate Ki and adjust substrate saturation .

How should researchers design controlled clinical trials to evaluate Lysergide tartrate’s anxiolytic efficacy?

Methodological Answer:
Key elements from phase 2b trials (e.g., MMED008):

  • Blinding : Double-blind, placebo-controlled design with HAM-A as the primary endpoint .
  • Dose Escalation : Test multiple doses (e.g., 50–200 µg) to establish therapeutic windows .
  • Durability Analysis : Extend follow-up to 12+ weeks to assess sustained effects .

Tables for Reference

Table 1: Enzymatic Properties of D-(-)-Tartrate Dehydratase

ParameterValueReference
Molecular Weight158,000 ± 1,000 Da
Km for D-(-)-tartrate1.8 × 10⁻⁴ M
Inhibition by meso-tartrate50% at 0.6 mM

Table 2: Analytical Validation Parameters

ParameterAcceptable CriteriaReference
Linearity (R²)≥0.99
LOD≤2 nmol
Precision (% RSD)≤5%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lysergide tartrate, L-
Reactant of Route 2
Lysergide tartrate, L-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.